Boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]-
Description
Boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]- (hereafter referred to as the target compound), is an organoboron compound featuring a thienyl backbone substituted with an imidazole moiety. Its structure combines the electron-rich thiophene ring and the nitrogen-containing imidazole group, which synergistically influence its chemical reactivity and biological interactions. The boronic acid group (-B(OH)₂) enables reversible covalent bonding with diols, a property exploited in sensing, drug design, and polymer chemistry .
Key structural characteristics include:
- Thienyl backbone: The 2-thienyl group contributes to π-conjugation and enhances stability in aqueous solutions at neutral pH .
- Boronic acid moiety: The -B(OH)₂ group facilitates Suzuki-Miyaura cross-coupling reactions and reversible diol binding, making it valuable in medicinal chemistry and materials science .
Stability studies in deuterated THF/water solutions confirm that the target compound retains integrity for days under neutral conditions, a trait attributed to the 2-thienyl group’s electron-withdrawing effects stabilizing the boron center .
Properties
CAS No. |
2225175-40-4 |
|---|---|
Molecular Formula |
C7H7BN2O2S |
Molecular Weight |
194.02 g/mol |
IUPAC Name |
(4-imidazol-1-ylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C7H7BN2O2S/c11-8(12)7-3-6(4-13-7)10-2-1-9-5-10/h1-5,11-12H |
InChI Key |
MUSUKBJFPJASNI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CS1)N2C=CN=C2)(O)O |
Origin of Product |
United States |
Preparation Methods
Methodology
This two-step approach involves:
-
C-N Coupling : Reacting 2,4-dibromothiophene with 1H-imidazole via palladium-catalyzed Buchwald-Hartwig amination to install the imidazole group at the 4-position.
-
Miyaura Borylation : Converting the 2-bromo substituent to a boronic acid using bis(pinacolato)diboron (B₂pin₂) under palladium catalysis.
Reaction Conditions
Advantages
-
High regioselectivity due to the electron-withdrawing effect of sulfur in thiophene, favoring C-N coupling at the 4-position.
-
Miyaura borylation is scalable and avoids harsh lithiation conditions.
Directed Ortho-Metalation (DoM) Strategy
Methodology
A sequential functionalization approach:
-
Lithiation-Borylation : Directed metalation of 4-(1H-imidazol-1-yl)thiophene using LDA, followed by trapping with triisopropyl borate.
-
Quenching : Acidic hydrolysis to yield the boronic acid.
Reaction Conditions
Limitations
-
Imidazole’s N-H acidity may interfere with lithiation, necessitating protective groups (e.g., SEM or Trityl).
-
Low functional group tolerance due to strong basic conditions.
Iridium-Catalyzed C-H Borylation
Methodology
Direct C-H functionalization of 4-(1H-imidazol-1-yl)thiophene using iridium complexes to install the boronic acid group at the 2-position.
Reaction Conditions
Advantages
Limitations
-
Limited regioselectivity in the absence of directing groups.
-
High catalyst loading increases cost.
Nucleophilic Aromatic Substitution (SNAr)
Methodology
Reaction Conditions
Advantages
Limitations
-
Multiple steps reduce overall yield.
-
Nitration introduces additional purification challenges.
Comparative Analysis of Methods
Mechanistic Insights
-
Suzuki-Miyaura : Oxidative addition of 2,4-dibromothiophene to Pd(0) generates a Pd(II) intermediate. Transmetalation with imidazole’s nitrogen lone pair facilitates C-N bond formation.
-
DoM : LDA deprotonates the thiophene α to sulfur, forming a lithiated species that reacts with B(OiPr)₃ to install boron.
-
Ir-Catalyzed C-H : Iridium mediates σ-bond metathesis, enabling C-H activation at the 2-position via a concerted metalation-deprotonation mechanism .
Chemical Reactions Analysis
Types of Reactions
Boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]- undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The imidazole and thienyl rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles can be used in the presence of bases or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the imidazole or thienyl rings .
Scientific Research Applications
Boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, sensors, and catalysts.
Mechanism of Action
The mechanism of action of boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]- involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes such as proteases and kinases. The imidazole moiety can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The table below compares the target compound with structurally related boronic acids:
Reactivity and Stability
Electron-Deficient vs. Electron-Rich Backbones :
- The target compound’s 2-thienyl group enhances stability compared to aliphatic boronic acids (e.g., Compound 2 in ), which degrade faster due to protodeboronation.
- In contrast, phenyl-substituted boronic acids (e.g., B-[4-(1-phenyl-benzimidazol-2-yl)phenyl]-BA ) require ester protection for stability, whereas the thienyl-imidazole system stabilizes the boron center intrinsically .
- Lewis Acidity: The boron center’s Lewis acidity is modulated by substituents. Imidazole’s electron-donating effects reduce Lewis acidity compared to nitro- or cyano-substituted boronic acids (e.g., CAS 1217501-00-2 ), impacting diol-binding affinity and Suzuki coupling efficiency .
Q & A
Q. Table 1. Key Analytical Techniques for Boronic Acid Characterization
Q. Table 2. Optimization of Suzuki-Miyaura Coupling
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (1–5 mol%) | Higher Pd loading accelerates reaction but increases purification difficulty |
| Temperature | 80–100°C | Elevated temps overcome steric hindrance |
| Solvent | THF:H₂O (4:1) | Balances solubility and reactivity |
| Base | Na₂CO₃ | Maintains pH for transmetallation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
